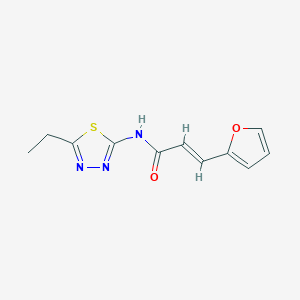
(E)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(furan-2-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(2-furanyl)-2-propenamide is an aromatic amide.
Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis and Stability : The synthesis of compounds related to (E)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(furan-2-yl)acrylamide involves cyclization reactions, producing derivatives that exhibit thermal stability of the furylthiadiazole fragment (Kuticheva, Pevzner, & Petrov, 2015).
- Reactions with Bases : Studies on the reactions of related compounds with bases have shown that thiadiazole rings can open under specific conditions, leading to the formation of various derivatives (Remizov, Pevzner, & Petrov, 2019); (Maadadi, Pevzner, & Petrov, 2017).
Biological and Pharmaceutical Applications
- Antimicrobial and Nematicidal Activities : Derivatives of this compound have demonstrated potential in antimicrobial and nematicidal activities. Certain compounds showed effectiveness against various bacteria and fungi, with potential for development into new antimicrobial agents (Patel, S. Patel, & Shah, 2015); (Reddy, Rao, Yakub, & Nagaraj, 2010).
- Anticonvulsant Properties : There's evidence suggesting that derivatives of 1,3,4-thiadiazole, a related compound, possess significant anticonvulsive activity. This points to the potential of (E)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(furan-2-yl)acrylamide in developing new anticonvulsants (Sych, Bevz, Sych, Rakhimova, Yaremenko, & Perekhoda, 2018).
Material Science and Other Applications
- Chelating Properties and Transition Metal Complexes : Studies have investigated the chelating properties of derivatives involving similar structures, emphasizing their potential use in material science, particularly in forming metal complexes with interesting properties (Varde & Acharya, 2017).
- Corrosion Inhibition : Thiadiazole derivatives have been studied for their effectiveness as corrosion inhibitors in acidic environments, suggesting potential industrial applications for these compounds (Shein, Plotnikova, & Rubtsov, 2019).
properties
Product Name |
(E)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(furan-2-yl)acrylamide |
|---|---|
Molecular Formula |
C11H11N3O2S |
Molecular Weight |
249.29 g/mol |
IUPAC Name |
(E)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(furan-2-yl)prop-2-enamide |
InChI |
InChI=1S/C11H11N3O2S/c1-2-10-13-14-11(17-10)12-9(15)6-5-8-4-3-7-16-8/h3-7H,2H2,1H3,(H,12,14,15)/b6-5+ |
InChI Key |
LSBYIDOKZSKXHL-AATRIKPKSA-N |
Isomeric SMILES |
CCC1=NN=C(S1)NC(=O)/C=C/C2=CC=CO2 |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C=CC2=CC=CO2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



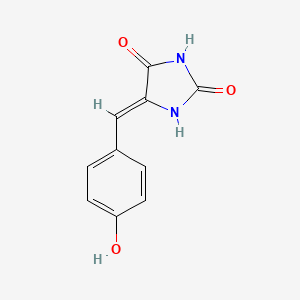
![2-(2-furanyl)-5-methyl-6-(phenylmethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B1223876.png)
![5-[3-(Dimethylamino)propylamino]-2-(2-fluorophenyl)-4-oxazolecarbonitrile](/img/structure/B1223877.png)
![2-Ethoxy-3-pyridinecarboxylic acid [2-[1-(2-furanylmethyl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl] ester](/img/structure/B1223879.png)
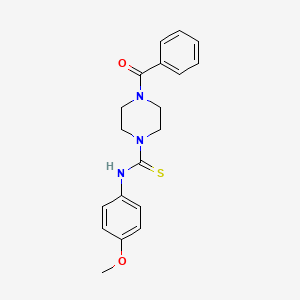
![3,3-Dimethyl-1-[[9-(methylthio)-5,6-dihydrothieno[3,4-h]quinazolin-2-yl]thio]-2-butanone](/img/structure/B1223886.png)
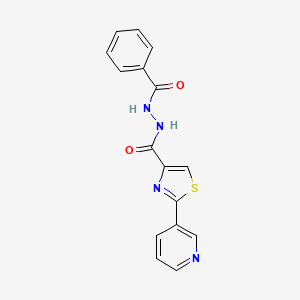
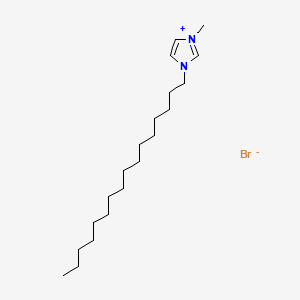
![4-chloro-N-[2-(4-nitroanilino)ethyl]benzamide](/img/structure/B1223890.png)
![4-(1,3-dioxo-2-benzo[de]isoquinolinyl)-N-(1,1-dioxo-3-thiolanyl)butanamide](/img/structure/B1223891.png)
![4-[[3-Methoxy-4-[(4-nitrophenyl)methoxy]phenyl]-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one](/img/structure/B1223892.png)
![8-Methoxy-3-(phenylmethyl)pyrimido[2,1-b][1,3]benzothiazole-2,4-dione](/img/structure/B1223893.png)
![1-[4-(3-Ethoxyphenoxy)butyl]imidazole](/img/structure/B1223894.png)
![2-[[(2-Methoxy-4-nitroanilino)-sulfanylidenemethyl]amino]benzene-1,4-dicarboxylic acid diethyl ester](/img/structure/B1223895.png)